molecular formula C11H18ClNO2 B15286488 2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride

2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride

Cat. No.: B15286488
M. Wt: 231.72 g/mol
InChI Key: RSLDOTRVZGNKPQ-UHFFFAOYSA-N
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Description

2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a phenylmethoxy group, and a butanol backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride typically involves the reaction of 3-phenylmethoxybutan-1-ol with an amine source under controlled conditions. One common method includes the use of a Grignard reagent, where the phenylmethoxy group is introduced through a nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is often purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylmethoxy group can enhance the compound’s binding affinity to certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylbutane;hydrochloride: This compound has a similar structure but lacks the methoxy group.

    2-Amino-2-hydroxymethyl-1,3-propanediol: This compound has a different backbone but shares the amino and hydroxyl functional groups.

Uniqueness

2-Amino-3-phenylmethoxybutan-1-ol;hydrochloride is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-amino-3-phenylmethoxybutan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H

InChI Key

RSLDOTRVZGNKPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)N)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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